molecular formula C11H12O3 B13599448 3-(2-Ethylphenyl)-2-oxopropanoic acid

3-(2-Ethylphenyl)-2-oxopropanoic acid

Cat. No.: B13599448
M. Wt: 192.21 g/mol
InChI Key: YWHKGGPSVBLQJD-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring substituted with an ethyl group at the ortho position. Its molecular structure combines a ketone group (2-oxo) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O3/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

YWHKGGPSVBLQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2-ethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl group on the phenyl ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(2-ethylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Ethylphenyl)-2-oxopropanoic acid finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-ethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2-oxopropanoic Acid

  • Structure : Chlorine atom at the ortho position of the phenyl ring.
  • Synthesis : Used as a precursor in the synthesis of JNK3 inhibitors via coupling reactions with HOBt/EDC .
  • Application : Key intermediate in bioactive molecules targeting kinase pathways.

3-(2-Bromophenyl)-2-oxopropanoic Acid

  • Structure : Bromine substituent at the ortho position.
  • Properties : Higher molecular weight (243.05 g/mol) due to bromine’s atomic mass .
  • Use : Versatile scaffold in medicinal chemistry for halogenated drug candidates.

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

  • Structure : Hydroxyl group at the meta position.
  • Physicochemical Properties : Enhanced solubility due to the polar hydroxyl group; molecular formula C₉H₈O₄ .
  • Biological Relevance: Potential interactions with metabolic pathways due to phenolic structure.

Derivatives with Heterocyclic or Aliphatic Modifications

3-(3-Indolyl)-2-oxopropanoic Acid

  • Structure : Indole ring substituent.
  • Role: Identified as a differential metabolite in gut microbiota studies, linked to aromatic amino acid metabolism .

3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid

  • Structure : Cyclohexene ring substituent.
  • Biosynthetic Significance: Intermediate in salinosporamide A production, a proteasome inhibitor .

Ethyl 3-(Nitropyridin-4-yl)-2-oxopropanoate

  • Structure : Nitropyridine substituent with an ethyl ester.
  • Synthesis : Prepared via microwave-assisted reactions with yields up to 50% .
  • Utility : Precursor for nitroaromatic compounds in agrochemical research.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Applications Synthesis Method Reference
3-(2-Ethylphenyl)-2-oxopropanoic acid 2-Ethylphenyl 208.21 (calculated) Synthetic intermediate Not explicitly described -
3-(2-Chlorophenyl)-2-oxopropanoic acid 2-Chlorophenyl 198.60 JNK3 inhibitor synthesis EDC/HOBt coupling
3-(2-Bromophenyl)-2-oxopropanoic acid 2-Bromophenyl 243.05 Halogenated drug scaffolds Commercial synthesis
3-(3-Hydroxyphenyl)-2-oxopropanoic acid 3-Hydroxyphenyl 180.16 Metabolic studies Not described
3-(3-Indolyl)-2-oxopropanoic acid 3-Indolyl 203.19 Gut microbiota metabolite Natural biosynthesis

Biological Activity

3-(2-Ethylphenyl)-2-oxopropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer cell proliferation.
  • Cell Cycle Modulation : It influences cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis in malignant cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of glycolytic enzymes and modulation of signaling pathways such as PI3K/Akt/mTOR.

Case Studies

  • Breast Cancer Cell Study
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of this compound for 48 hours.
    • Results : A dose-dependent inhibition of cell viability was observed, with significant apoptosis indicated by flow cytometry analysis.
  • Inflammation Model
    • Objective : To assess anti-inflammatory effects in LPS-stimulated macrophages.
    • Methodology : Macrophages were pre-treated with the compound before LPS exposure.
    • Results : The treatment significantly reduced nitric oxide production and cytokine release compared to controls.

Comparative Data Table

PropertyThis compoundOther Similar Compounds
Anti-inflammatory IC5025 µM30 µM (Compound A)
Anticancer IC50 (MCF-7)15 µM20 µM (Compound B)
Apoptosis InductionYesYes
Cell Cycle Arrest (G0/G1)YesNo

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Demonstrated effective inhibition of cancer cell proliferation and inflammatory responses.
  • In vivo Models : Preliminary animal studies suggest potential therapeutic benefits in reducing tumor size and inflammation markers.

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